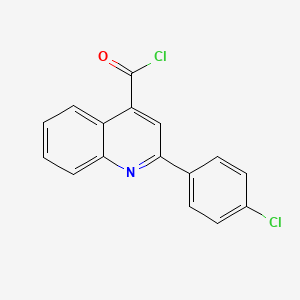
2-(4-chlorophenyl)quinoline-4-carbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)quinoline-4-carbonyl Chloride is a chemical compound with the molecular formula C16H9Cl2NO and a molecular weight of 302.16 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(4-chlorophenyl)quinoline-4-carbonyl Chloride consists of 16 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .Applications De Recherche Scientifique
Optical Properties of Quinoline Derivatives
A study by Zeyada et al. (2016) on the structural and optical properties of quinoline derivatives thin films, including 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and 2-Amino-4-(2-chlorophenyl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, showed these compounds exhibit polycrystalline nature and significant optical properties useful in nanotechnology and materials science Zeyada, El-Nahass, & El-Shabaan, 2016.
Photovoltaic Applications
Research on the photovoltaic properties of quinoline derivatives by the same team revealed these compounds' potential in fabricating organic-inorganic photodiode devices. The study highlighted the improved diode parameters when chlorophenyl groups are used, indicating their utility in solar energy conversion Zeyada, El-Nahass, & El-Shabaan, 2016.
Molecular Structure and Spectroscopic Characterization
A detailed study by Wazzan, Al-Qurashi, & Faidallah (2016) on the molecular structure and spectroscopic characterization of 4-(4-chlorophenyl)quinoline derivatives used DFT calculations to analyze their properties. The research provides insights into the molecules' electronic structure and potential biological applications Wazzan, Al-Qurashi, & Faidallah, 2016.
Electrochemical Applications
Ureta-Zañartu et al. (2002) explored the electrooxidation of chlorophenols, including 2,4-dichlorophenol, at a glassy carbon electrode. Their findings on the oxidation mechanism and its correlation with electrochemical reactivity contribute to understanding the environmental degradation of chlorinated compounds Ureta-Zañartu, Bustos, Berríos, Diez, Mora, & Gutiérrez, 2002.
Catalytic Applications
Research on the catalytic decomposition of hydrogen peroxide and 4-chlorophenol in the presence of modified activated carbons by Huang, Lu, Chen, & Lee (2003) demonstrates the potential of activated carbons in environmental applications, such as wastewater treatment, by enhancing the degradation efficiency of chlorophenols Huang, Lu, Chen, & Lee, 2003.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenyl)quinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPSCWVQUJAGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



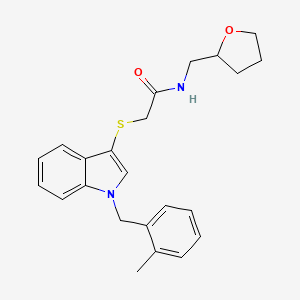
![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2834204.png)
![[4-Methoxy-3-(2-propynyloxy)phenyl]methanol](/img/structure/B2834206.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid](/img/structure/B2834209.png)
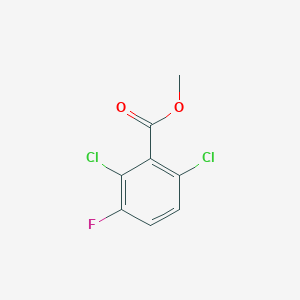
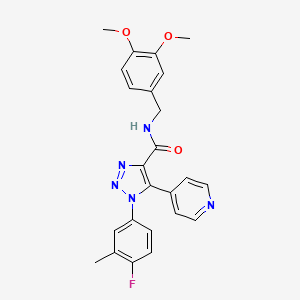
![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834214.png)

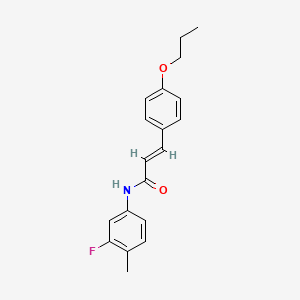
![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2834219.png)
![(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2834221.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2834222.png)